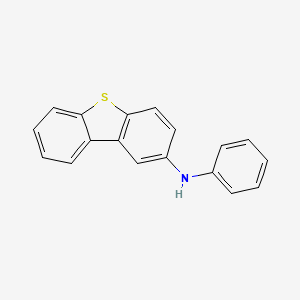

N-苯基二苯并噻吩-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-phenyl dibenzothiophen-2-amine” is a chemical compound with the CAS number 1300028-91-4 . It is used in laboratory chemicals and the manufacture of chemical compounds .

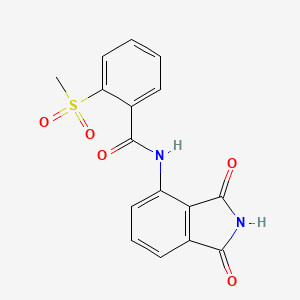

Molecular Structure Analysis

The linear formula for “N-phenyl dibenzothiophen-2-amine” is C18H13NS . More detailed structural analysis would require specific spectroscopic data such as NMR, HPLC, LC-MS, UPLC & more .科学研究应用

- N-phenyl dibenzothiophen-2-amine serves as a versatile reagent in organic synthesis. Researchers use it as a starting material for the construction of more complex molecules. Its aromatic structure and amine functionality allow for diverse reactions, such as nucleophilic substitutions, cyclizations, and cross-couplings .

- Scientists have explored the use of N-phenyl dibenzothiophen-2-amine in the synthesis of natural alkaloids. By incorporating this compound into complex frameworks, they can mimic the structures found in biologically active molecules. These efforts contribute to drug discovery and development .

- N-phenyl dibenzothiophen-2-amine has potential applications in agrochemicals. Researchers investigate its pesticidal properties, aiming to develop environmentally friendly alternatives to conventional pesticides. The compound’s unique structure may offer novel modes of action against pests and diseases .

- Due to its aromatic nature and sulfur-containing backbone, N-phenyl dibenzothiophen-2-amine can be incorporated into polymers. These polymers find use in materials science, including coatings, adhesives, and electronic devices. The compound’s stability and electronic properties make it an interesting building block for functional materials .

- Researchers explore N-phenyl dibenzothiophen-2-amine as a ligand in transition metal complexes. These complexes play a crucial role in catalysis, enabling various chemical transformations. By modifying the ligand structure, scientists can fine-tune the reactivity and selectivity of these catalysts .

- The compound exhibits interesting photophysical properties, including fluorescence. Researchers investigate its luminescent behavior and explore its potential as a component in light-emitting materials. Applications range from organic light-emitting diodes (OLEDs) to sensors and imaging agents .

Organic Syntheses and Reactions

Natural Alkaloids and Bioactive Compounds

Agrochemicals and Crop Protection

Materials Science and Polymers

Catalyst Ligands and Transition Metal Complexes

Photophysical Properties and Luminescent Materials

安全和危害

作用机制

Target of Action

It is known that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein . It also inhibits CYP1A2, CYP2C19, and CYP3A4 enzymes .

Mode of Action

Its inhibition of certain cytochrome p450 enzymes suggests that it may interfere with the metabolism of other substances within the body .

Pharmacokinetics

N-phenyl dibenzothiophen-2-amine exhibits high gastrointestinal absorption, suggesting good oral bioavailability . It is a substrate for P-glycoprotein, a protein that pumps many foreign substances out of cells . This could potentially affect its distribution within the body. The compound also inhibits several cytochrome P450 enzymes, which could impact its own metabolism as well as that of other substances .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-phenyl dibenzothiophen-2-amine. For instance, the compound should be stored in a dark place, sealed, and at room temperature . Other factors such as pH, presence of other substances, and individual patient characteristics could also potentially influence its action.

属性

IUPAC Name |

N-phenyldibenzothiophen-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NS/c1-2-6-13(7-3-1)19-14-10-11-18-16(12-14)15-8-4-5-9-17(15)20-18/h1-12,19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKZCGLQGDKMBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC3=C(C=C2)SC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl dibenzothiophen-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pyrrolidin-3-yl]carbamate](/img/structure/B2414781.png)

![2-[2-Aminoethyl(benzyl)amino]acetic acid;hydrochloride](/img/structure/B2414784.png)

![N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2414788.png)

![(4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2414792.png)

![Ethyl 5-methyl-2-(methylthio)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2414794.png)

![N-(4-chlorophenyl)-2-(7-(4-methylpiperidin-1-yl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2414795.png)

![2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide](/img/structure/B2414797.png)

![N-cyclopentyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2414798.png)

![1-[(Diethylamino)methyl]piperidin-2-one](/img/structure/B2414801.png)